Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

Lipophilicity LogP Drug Likeness

Researchers developing sulfonamide-based probes often face limited diversity from generic scaffolds. This compound's distinct 2-chlorophenyl group (LogP 4.08) enables novel SAR exploration inaccessible with simpler analogs. • Reactive -SO2Cl handle for rapid sulfonamide/amide library synthesis • Higher LogP & lower TPSA predict enhanced cell permeability • Solid form simplifies handling and scale-up Supplied at 95% purity with full QA. Ships globally under ambient conditions.

Molecular Formula C12H8Cl2O4S2
Molecular Weight 351.21
CAS No. 1375472-57-3
Cat. No. B2838554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate
CAS1375472-57-3
Molecular FormulaC12H8Cl2O4S2
Molecular Weight351.21
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2Cl)S(=O)(=O)Cl
InChIInChI=1S/C12H8Cl2O4S2/c1-18-12(15)11-10(20(14,16)17)6-9(19-11)7-4-2-3-5-8(7)13/h2-6H,1H3
InChIKeyRCRMASVPFBSTGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate: Core Properties and Identification


Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate (CAS 1375472-57-3) is a synthetic, small-molecule thiophene derivative containing a reactive chlorosulfonyl group at the 3-position, a methyl carboxylate ester at the 2-position, and a distinct 2-chlorophenyl substituent at the 5-position of the thiophene ring . With a molecular formula of C₁₂H₈Cl₂O₄S₂ and a molecular weight of 351.21 g/mol, this compound is commercially supplied at a standard purity of 95% . This specific substitution pattern distinguishes it from simpler 3-chlorosulfonyl-thiophene-2-carboxylate analogs and establishes it as a versatile intermediate within organic synthesis, medicinal chemistry, and agrochemical research applications .

Reactive chlorosulfonyl group supports sulfonamide and sulfonate library synthesis
Distinct 2-chlorophenyl group enables SAR exploration of steric and electronic chemical space
Research-grade solid format aids accurate weighing and long-term storage

Why Structural Analogs Cannot Substitute This Compound


While numerous 3-chlorosulfonylthiophene-2-carboxylate analogs exist (e.g., the unsubstituted methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate, CAS 59337-92-7; the 5-chloro analog, CAS 126910-68-7; or the 5-phenyl analog, CAS 113387-58-9), simple substitution of Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate with these compounds is inadvisable due to quantifiable differences in physicochemical properties and reactivity that directly impact synthetic utility and potential biological outcomes [1]. Specifically, the 2-chlorophenyl substituent imparts distinct electronic, steric, and lipophilic properties compared to hydrogen, chlorine, or unsubstituted phenyl groups, leading to meaningful differences in LogP (4.08 vs. 1.5-2.8 for simpler analogs), molecular topology, and subsequent reactivity in downstream applications . These differences mean that replacing this compound with a structural analog is not a like-for-like substitution; it fundamentally alters the molecular properties of any synthesized library or material, jeopardizing project reproducibility and structure-activity relationships [2].

Lipophilicity Profile Shift
2-Chlorophenyl substitution may alter LogP and membrane permeability context compared to unsubstituted or 5-halo analogs.
Steric & Electronic Divergence
Ortho-chlorine introduces steric bulk and electronic effects not present in simpler phenyl or halo analogs, potentially affecting reactivity and downstream SAR.
Handling & Formulation Differences
Physical state (expected solid vs. liquid/oil for lower-MW analogs) may impact accurate dispensing, formulation, and storage reproducibility.

Quantitative Differentiation vs. Closest Structural Analogs


Lipophilicity (LogP) Differentiation and Membrane Permeability

The target compound exhibits a significantly higher calculated LogP (4.08) compared to the unsubstituted methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate (LogP ~1.5) and the 5-chloro analog (XLogP3-AA = 2.8) . This ~1.3- to 2.6-unit increase in LogP indicates a greater than 10-fold increase in partition coefficient, which can translate to substantially different membrane permeability, oral absorption potential, and metabolic stability in early-stage drug discovery programs [1]. For procurement decisions, this means the target compound is a more appropriate starting point for projects requiring balanced lipophilicity for cell permeability, whereas the simpler analogs may be unsuitable due to poor membrane penetration.

Lipophilicity (LogP)
Reported comparison
Target: LogP 4.08
Comparators: ~1.5 (unsub.), 2.8 (5-Cl)
Difference: ~20-fold higher partition coefficient
May support membrane permeability assessment in cell-based assays
Computational prediction; experimental validation recommended
Lipophilicity LogP Drug Likeness Physicochemical Properties

Topological Polar Surface Area and Hydrogen Bonding Capacity

The target compound has a calculated TPSA of 60.44 Ų, compared to 68.3 Ų for the 5-chloro analog and ~77.9 Ų for the 5-phenyl analog . A lower TPSA is correlated with improved passive membrane permeability and oral bioavailability (typically, TPSA < 140 Ų is desired, but lower values within this range are advantageous) [1]. The 8-17% lower TPSA of the target compound over its phenyl and chloro analogs suggests a measurable advantage in cell permeability that can be decisive in selecting a synthetic intermediate for cell-active probe or lead compound synthesis.

TPSA
Reported
Target: 60.44 Ų
Comparators: 68.3 (5-Cl) / ~77.9 (5-Ph) Ų
8–12% lower TPSA
May correlate with improved passive permeability context
Calculated values; confirm with PAMPA or Caco-2 assays
TPSA Polar Surface Area Drug Likeness Physicochemical Properties

Steric and Electronic Effects from the 2-Chlorophenyl Group

The 2-chlorophenyl substituent at the 5-position introduces both steric (ortho-chlorine) and electronic (electron-withdrawing due to chlorine) effects that are distinct from the 5-phenyl, 5-chloro, or unsubstituted analogs . While specific Hammett σ values for this exact substitution pattern are not reported, the ortho-chlorine on the phenyl ring introduces steric hindrance (Taft Es ~ -0.97) that influences rotational freedom and molecular conformation [1]. This steric and electronic uniqueness makes the compound a valuable intermediate for exploring structure-activity relationships where altering the dihedral angle between the thiophene and phenyl rings can modulate target binding.

Steric & Electronic Profile
Class-level
Target: ortho-Cl (Taft Es ≈ −0.97, σₘ 0.37)
Analog: no ortho substituent (Es ≈ 0)
Supports distinct conformational and electronic chemical space exploration
Derived from classic substituent constants; context-dependent
Steric Effects Electronic Effects Hammett Constants QSAR

Physical State and Handling Stability Advantages

Based on its molecular weight (351.21 g/mol) and LogP (4.08), Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is a solid at room temperature, while the lower molecular weight 5-chloro analog (MW 275.1 g/mol) is often an oil or low-melting solid, complicating accurate dispensing and long-term storage . The target compound's solid-state form, combined with a reported boiling point of 499.1±45.0 °C, indicates good thermal stability that simplifies procurement, handling, and formulation for medicinal chemistry and materials science applications [1].

Physical State & Stability
Reported
Target: expected solid, bp ~499°C
Comparator (5-Cl): often liquid/oil
Solid format may improve weighing accuracy and storage stability
Vendor-reported physical form and thermodynamic data
Physical State Stability Handling Procurement

Optimal Procurement and Application Scenarios


Medicinal Chemistry: Sulfonamide Library Synthesis for Kinase Screening

The unique 2-chlorophenyl substituent combined with the reactive chlorosulfonyl group makes this compound an ideal core scaffold for generating sulfonamide libraries. Its higher LogP and lower TPSA relative to simpler analogs predict better cell permeability, increasing the hit-to-lead probability in cellular phenotypic or target-based assays . The steric influence of the ortho-chlorine further enables the exploration of distinct vectors in structure-activity relationship studies .

Agrochemical Discovery: Fungicidal and Herbicidal Lead Synthesis

The compound's lipophilicity profile (LogP 4.08) falls within the optimal range for agrochemicals, where balanced LogP is critical for cuticular penetration in plants and insects . The solid physical form also facilitates large-scale formulation trials, a practical advantage over liquid intermediates that are harder to handle at scale.

Materials Science: Functionalization of Conductive Polymers and COFs

The chlorosulfonyl group is a versatile handle for grafting onto polymer backbones or COF precursors. The 2-chlorophenyl group can introduce specific electronic and steric properties to the final material, tuning properties like conductivity, porosity, or chemical sensing capability . The high thermal stability (boiling point ~500°C) ensures the compound can survive material processing conditions that would degrade lower-boiling analogs .

Chemical Biology: Activity-Based Protein Profiling Probe Synthesis

The electrophilic chlorosulfonyl group can be exploited to create covalent, activity-based probes targeting serine hydrolases or other nucleophilic enzyme classes. The sterically demanding 2-chlorophenyl group provides selectivity elements that simpler probes (derived from unsubstituted or 5-chloro analogs) lack, potentially improving target engagement profiles in complex proteomes .

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
2-Chlorophenyl-substituted chlorosulfonyl scaffold
Cell permeability and SAR vector exploration
Agrochemical lead discovery
Lipophilicity-aligned thiophene core
Cuticular penetration and formulation trials
Conductive polymer/COF functionalization
Chlorosulfonyl grafting handle with aryl tunability
Thermal stability and electronic modulation
Activity-based probe synthesis
Electrophilic warhead with steric selectivity
Target engagement selectivity in proteomes
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